N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived small molecule featuring a furan-2-carboxamide moiety and a 3-(1H-imidazol-1-yl)propyl side chain. The 6-methyl substituent on the benzothiazole ring distinguishes it from structurally related compounds. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a critical feature for pharmaceutical applications .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S.ClH/c1-14-5-6-15-17(12-14)26-19(21-15)23(18(24)16-4-2-11-25-16)9-3-8-22-10-7-20-13-22;/h2,4-7,10-13H,3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLADYPXGBHEMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C14H16N4S
- Molecular Weight : 272.37 g/mol
- CAS Number : 1177271-96-3
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it acts as an inhibitor of the TGF-β signaling pathway, which is crucial in various cellular processes including proliferation, differentiation, and apoptosis.
Key Findings:
- TGF-β Inhibition : The compound has been shown to inhibit TGF-β-induced phosphorylation of Smad2/3, which is pivotal for TGF-β signaling. In a study, a related imidazole derivative demonstrated IC50 values of 5.5 nM for ALK5 inhibition and 36 nM for Smad phosphorylation inhibition in cell-based assays .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against U87 glioblastoma cells .
Biological Activity Data
Case Studies
Several studies have focused on the biological implications of similar compounds:
- Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and tested for their ability to inhibit TGF-β signaling pathways. The findings indicated that these compounds could effectively reduce tumor growth in preclinical models .
- Anticancer Efficacy : A recent study evaluated the anticancer properties of a closely related compound, demonstrating its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
The benzothiazole ring’s substituent significantly influences physicochemical and pharmacological properties. Key comparisons include:
*Molecular weights estimated based on substituent atomic masses.
- Lipophilicity : The 6-methyl group may enhance lipophilicity (logP) relative to halogenated analogs, impacting membrane permeability and metabolic stability.
Heterocyclic Core Variations
The target compound’s benzothiazole core differs from benzimidazole analogs (e.g., compounds 3o and 3p from ), which exhibit distinct properties:
| Compound | Core Structure | Substituent | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3o | Benzimidazole | Furan-2-yl | 285–287 | 185 |
| 3p | Benzimidazole | Thiophen-2-yl | 344–346 | 201 |
- Thermal Stability : Thiophene-containing 3p exhibits a higher melting point than furan-derived 3o , likely due to sulfur’s polarizability and stronger intermolecular interactions.
- Bioactivity : Benzimidazoles are associated with antimicrobial and anticancer activity, whereas benzothiazoles (as in the target compound) are explored for kinase inhibition and CNS targeting .
Carboxamide Group Modifications
The target compound’s furan-2-carboxamide group contrasts with the dihydrobenzodioxine carboxamide in the 6-fluoro analog :
- Furan vs.
Research Implications and Data Gaps
While direct pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
6-Methyl vs. Halogen Substituents : The methyl group may improve bioavailability but reduce electrophilic reactivity compared to halogenated analogs.
Salt Form Advantages : The hydrochloride salt enhances solubility, a feature shared with analogs .
Critical Data Gaps :
- Experimental melting points, logP, and solubility data for the target compound.
- In vitro/in vivo efficacy studies comparing substituent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
